4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde
Description
4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde (CAS: 2092907-94-1) is a benzimidazole-based dialdehyde monomer widely employed in synthesizing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Its molecular formula is C₂₁H₁₆N₂O₂, with a molecular weight of 340.38 g/mol and a purity exceeding 98% . The compound features a rigid benzimidazole core substituted with a methyl group at the 1-position and two benzaldehyde moieties at the 4,7-positions. This design imparts structural rigidity, thermal stability, and electron-deficient characteristics, making it ideal for constructing ordered porous materials with tailored functionalities .
Key properties include:
- Solubility: Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO)) but requires heating (37°C) and sonication for complete dissolution .
- Stability: Stable under inert atmospheres at 2–8°C for long-term storage .
- Applications: Primarily used in COFs for catalysis, ion conduction, and chiral separation .
Properties
IUPAC Name |
4-[7-(4-formylphenyl)-1-methylbenzimidazol-4-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-24-14-23-21-19(17-6-2-15(12-25)3-7-17)10-11-20(22(21)24)18-8-4-16(13-26)5-9-18/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHIVQNQOVXTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-formylphenylboronic acid with 1-methyl-1H-benzo[d]imidazole-4,7-diyl)diboronic acid under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of new pharmaceutical agents. Recent studies have indicated that derivatives of benzimidazole exhibit notable bioactivity, including:
- Antimicrobial Activity : Research has demonstrated that benzimidazole derivatives possess antimicrobial properties against various bacterial strains. For instance, compounds synthesized from similar structures have shown minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus .
- Anticancer Properties : Some studies suggest that compounds with similar structural characteristics may inhibit cancer cell proliferation. The benzimidazole core is known for its ability to interact with biological targets involved in cancer progression .
Materials Science
The compound's unique structure allows it to be utilized in the field of materials science, particularly in the development of:
- Metal-Organic Frameworks (MOFs) : 4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde can serve as a ligand in MOFs, which are used for gas storage and separation applications due to their high surface area and tunable porosity .
- Organic Light Emitting Diodes (OLEDs) : The compound is also being investigated for its potential use in OLEDs due to its photoluminescent properties. Its ability to form stable complexes with metal ions makes it a candidate for enhancing the efficiency of OLED devices .
Organic Synthesis
The compound can act as an important intermediate in organic synthesis:
- Synthesis of Benzimidazole Derivatives : It can be utilized to synthesize various benzimidazole derivatives through condensation reactions, which are valuable in developing new drugs and agrochemicals .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Desai et al., several benzimidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that modifications to the benzimidazole structure significantly enhanced their efficacy against both bacterial and fungal pathogens . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.
Case Study 2: Application in MOFs
A recent investigation into the use of benzimidazole-based ligands in MOFs demonstrated that incorporating this compound significantly improved the stability and gas adsorption properties of the resulting frameworks. This advancement opens avenues for applications in carbon capture and hydrogen storage technologies .
Mechanism of Action
The mechanism of action of 4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites in proteins and enzymes, disrupting their function .
Comparison with Similar Compounds
Electronic Properties
- Electron Deficiency : The target compound’s benzimidazole core is less electron-deficient than thiadiazole (BTDBA) or selenadiazole (BSD) derivatives, affecting charge-transfer efficiency in COFs .
- Bandgap Modulation : BTDBA-based COFs exhibit narrower bandgaps (1.8–2.2 eV) compared to benzimidazole-linked COFs (~2.5 eV), enhancing visible-light absorption for photocatalysis .
Thermal and Chemical Stability
- The methyl-substituted benzimidazole core provides superior thermal stability (decomposition >400°C) compared to unsubstituted analogs, which degrade at ~350°C .
- BTDBA and BSD derivatives show lower solubility in organic solvents due to stronger intermolecular interactions, favoring robust framework formation .
Catalytic Performance
- Chiral Catalysis: The target compound enables chiral COFs (e.g., LZU-72) with enantiomeric ratios (e.r.) up to 94:6 in asymmetric reactions, outperforming non-chiral analogs .
- Photocatalysis : BTDBA-based COFs achieve 283.5 mAh·g⁻¹ in Zn²⁺ storage and 90% efficiency in dehalogenation, leveraging benzothiadiazole’s redox activity .
Ion Conductivity
- COFs derived from the target compound (e.g., EO-BIm-iCOF) exhibit high Li⁺ conductivity (1.2×10⁻³ S·cm⁻¹) due to flexible ethylene oxide chains integrated into rigid benzimidazole frameworks .
Target Compound in COFs
- EO-BIm-iCOF : Dual-functionalized COF with cationic benzimidazole and ethylene oxide chains demonstrated exceptional ion conductivity for solid-state batteries .
- LZU-72 : Chiral COF achieved 94:6 e.r. in asymmetric aldol reactions, highlighting the methyl group’s role in stabilizing chiral active sites .
Biological Activity
4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde (CAS No. 2092907-94-1) is a compound derived from the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential anticancer effects, and structure-activity relationships based on recent research findings.
- Molecular Formula : C22H16N2O2
- Molecular Weight : 340.37 g/mol
- CAS Number : 2092907-94-1
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been evaluated for its in vitro antibacterial and antifungal activities against various pathogens.
Case Study: Antibacterial Activity
In a study assessing the antimicrobial efficacy of benzimidazole derivatives, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 0.39 |
| Escherichia coli | 0.78 |
| Bacillus cereus | 0.50 |
These results indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
While the compound showed promising antibacterial activity, its antifungal effects were less pronounced in tested strains such as Candida albicans and Candida glabrata. No significant antifungal activity was observed in these cases .
Anticancer Potential
The anticancer properties of benzimidazole derivatives have garnered attention due to their ability to inhibit various cancer cell lines. The compound was evaluated for its cytotoxic effects against several cancer types.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent investigation, the compound demonstrated cytotoxic effects on human cancer cell lines with varying IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-436 (BRCA1 mutant) | 25.36 ± 6.06 |
| HepG2 | 30.00 ± 5.00 |
The results suggest that this compound may serve as a potential candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications in the chemical structure can significantly impact biological activity. For instance, substituents at specific positions on the imidazole ring can enhance antibacterial and anticancer activities.
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
